Relevance: The core structure of α-(1H-Imidazol-1-yl)-ω-phenylalkanes shares the 1H-imidazol-1-yl moiety with the target compound. [] This structural similarity suggests potential for similar binding interactions with targets. Modifications observed in the α-(1H-Imidazol-1-yl)-ω-phenylalkanes series, such as the introduction of heteroatoms in the linker, offer insights for modifying the target compound to potentially modulate its biological activity. []
Compound Description: MFT-279 acts as a potent aromatase inhibitor, demonstrating in vitro activity with an IC50 value of 2.39 nmol/l. [] It effectively suppresses ovarian aromatase activity in vivo and exhibits antitumor activity in experimental breast cancer models. []
Relevance: Both MFT-279 and 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride share the central 1H-imidazol-1-yl group. [] Additionally, both structures feature an aromatic ring directly attached to the imidazole, with MFT-279 incorporating a pyridazine ring and the target compound containing a pyridine ring. This close structural resemblance suggests the possibility of shared or overlapping biological activities and interactions with similar targets.
Compound Description: This compound was synthesized through an eight-step process starting from oxoacetic acid monohydrate. Its biological activity and potential applications are not mentioned in the provided abstract. []
Relevance: The compound shares the 1H-imidazol-1-yl group as a core structural feature with 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride. [] Although the specific biological activity of this compound is not detailed in the abstract, its presence in this list highlights the versatility of the 1H-imidazol-1-yl motif in medicinal chemistry and its potential to be incorporated into diverse molecular frameworks for exploring various therapeutic targets.
Compound Description: This compound is the subject of two provided abstracts, focusing on the disclosure and characterization of its crystalline forms. [, ] The abstracts suggest potential pharmaceutical relevance, particularly in the context of hepatitis C treatment. [, ]
Relevance: The presence of two 1H-imidazol-1-yl groups within the structure of this compound immediately links it to 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride. [, ] This duplication of the imidazole moiety suggests a possible structure-activity relationship, where the presence and positioning of this group might influence binding affinity or specificity to targets relevant to hepatitis C.
5. N-Phenylbenzamide bis(2-aminoimidazoline) derivatives* Compound 1: 4-((4,5-dihydro-1H-imidazol-2-yl)amino)-N-(4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)benzamide dihydrochloride * Compound 2: N-(3-chloro-4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)benzamide* Compound Description: These compounds are AT-specific minor groove binders with potent trypanocidal activity. They disrupt DNA–protein interactions in the Trypanosoma brucei kinetoplast, leading to its disintegration. [] They exhibit in vitro and in vivo activity against T. brucei, making them potential candidates for treating Human African Trypanosomiasis (HAT). []* Relevance: These compounds share the 4,5-dihydro-1H-imidazol-2-yl group with 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride. [] Their ability to bind to the minor groove of AT-rich DNA highlights the potential of compounds with similar structural features, such as the target compound, to interact with DNA and exert biological effects.
Compound Description: A-61603 is a selective α1A-adrenoceptor agonist. [] Studies using A-61603 were crucial in characterizing the differential distribution of α1-adrenoceptor subtypes in the rat tail artery, demonstrating the varying roles of these subtypes in vasoconstriction. []
Relevance: The structure of A-61603 features a 4,5-dihydro-1H-imidazol-2-yl group, directly connecting it to 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride. [] Although the target compound's specific biological activities are not provided, the presence of this shared pharmacophore suggests potential involvement in pathways related to adrenergic receptors or other targets influenced by imidazoline-containing compounds.
Oxymetazoline
Compound Description: This imidazoline derivative acts as a selective α1A-adrenoceptor agonist. [] In studies focusing on the rat tail artery, oxymetazoline demonstrated consistent potency in both proximal and distal segments, highlighting the role of α1A-adrenoceptors in vasoconstriction across different vascular regions. []
Relevance: As an imidazoline derivative, oxymetazoline shares a structural resemblance to the 1H-imidazol-1-yl group found in 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride. [] This structural similarity suggests a potential for the target compound to interact with α1A-adrenoceptors or other targets sensitive to imidazoline-containing ligands.
Compound Description: BMY-7378 is a selective α1D-adrenoceptor antagonist. [] Research utilizing BMY-7378 was instrumental in identifying the differential distribution of α1-adrenoceptor subtypes in the rat tail artery, showing higher potency in proximal segments and confirming a more prominent role for α1D-adrenoceptors in this region. []
Relevance: While BMY-7378 does not directly share a structural motif with 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride, its use in characterizing α1-adrenoceptor subtype distribution provides a framework for investigating the target compound's potential interactions with these receptors. [] Given the structural similarity of the target compound to other imidazoline derivatives known to interact with adrenergic receptors, exploring its activity profile against various α1-adrenoceptor subtypes could be insightful.
5-Methylurapidil
Compound Description: This compound acts as a selective α1A-adrenoceptor antagonist. [] In studies investigating the rat tail artery, 5-methylurapidil exhibited equal potency in both proximal and distal segments, further supporting the significant contribution of α1A-adrenoceptors to vasoconstriction in this vascular bed. []
Relevance: While 5-methylurapidil lacks a direct structural motif shared with 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride, its role as a selective α1A-adrenoceptor antagonist makes it relevant in the context of exploring the target compound's potential interactions with this receptor subtype. [] Given the structural similarities between the target compound and other imidazoline derivatives known to target adrenergic receptors, investigating its activity profile against different α1-adrenoceptor subtypes could be informative.
Conotoxin ρ-TIA
Compound Description: Conotoxin ρ-TIA is classified as a noncompetitive α1B-adrenoceptor antagonist. [] Research employing conotoxin ρ-TIA contributed to understanding the differential distribution of α1-adrenoceptor subtypes in the rat tail artery. The finding that conotoxin ρ-TIA selectively inhibited phenylephrine-induced contractions in distal segments indicated a more prominent role for α1B-adrenoceptors in these regions. []
Relevance: Although conotoxin ρ-TIA does not share a direct structural element with 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride, its function as an α1B-adrenoceptor antagonist makes it relevant when considering potential interactions of the target compound with this receptor subtype. [] Given the target compound's structural resemblance to other imidazoline derivatives known to target adrenergic receptors, exploring its activity against various α1-adrenoceptor subtypes, including α1B-adrenoceptors, could be valuable.
Compound Description: Midaglizole is a novel α2-adrenoceptor antagonist that exhibits hypoglycemic effects. [, , ] It lowers plasma glucose levels primarily by stimulating insulin secretion and also inhibits epinephrine-induced platelet aggregation. [, , ] Clinical trials have demonstrated its potential as a treatment for non-insulin-dependent diabetes mellitus (NIDDM). [, ]
Relevance: Both Midaglizole and 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride share the 4,5-dihydro-1H-imidazol-2-yl group attached to a pyridine ring. [, , ] This close structural similarity suggests the possibility of shared or overlapping biological activities. Midaglizole's interaction with α2-adrenoceptors and its effects on glucose metabolism may provide insights into potential targets and activities of the target compound.
Compound Description: Moxonidine is a relatively selective α2-agonist known for its ocular hypotensive effects. [] It reduces intraocular pressure in rabbits by suppressing aqueous humor flow. [] Additionally, Moxonidine inhibits sympathetic neuronal function and norepinephrine release, further contributing to its ocular effects. []
Relevance: Moxonidine and 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride share the 4,5-dihydro-1H-imidazol-2-yl group linked to a pyridine ring. [] This structural similarity suggests a potential for the target compound to interact with α2-adrenoceptors or other targets sensitive to imidazoline-containing ligands, potentially leading to ocular or systemic effects.
Relevance: This compound and 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride share the imidazo[4,5-d][1,3]diazepine core structure, highlighting the significance of this scaffold in medicinal chemistry. [] Although the target compound's specific activity is unknown, the related compound's involvement in adenosine deaminase inhibition and antiviral activity suggests potential avenues for investigating the target compound's biological profile.
Compound Description: This compound is used in a method for preparing pancreatic hormone-producing cells from human induced pluripotent stem (iPS) cells. [] Its specific role in the differentiation process is not detailed in the abstract. []
Relevance: Although structurally distinct from 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride, this compound's use in generating pancreatic hormone-producing cells suggests a potential link to diabetes research. [] While the target compound's specific biological activity is unknown, its structural similarity to other compounds with hypoglycemic effects, such as midaglizole, warrants further investigation into its potential role in glucose metabolism and pancreatic cell function.
Compound Description: This compound is another key component in the method for preparing pancreatic hormone-producing cells from human iPS cells. [] Its specific role in the differentiation process is not elaborated on in the provided abstract. []
Relevance: While structurally distinct from 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride, this compound's use in generating pancreatic hormone-producing cells, alongside (+)-(R)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexane carboxamide dihydrochloride, suggests a potential link to diabetes research. [] Although the specific biological activity of the target compound remains unknown, its structural similarity to other compounds with hypoglycemic effects prompts further investigation into its potential role in glucose metabolism and pancreatic cell function.
(2'Z,3'E)-6-Brominedirubin-3'-oxime
Relevance: While structurally distinct from 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride, its application in generating pancreatic hormone-producing cells, alongside the previous two compounds, suggests a potential connection to diabetes research. [] The target compound's unknown biological activity, coupled with its structural resemblance to other compounds exhibiting hypoglycemic effects, warrants further investigation into its potential involvement in glucose metabolism and pancreatic cell function.
Compound Description: This compound, along with retinoic acid, dorsomorphin, and basic fibroblast growth factor, is used in a specific stage of the method for preparing pancreatic hormone-producing cells from human iPS cells. [] Its specific role in this stage of the differentiation process is not elaborated on in the abstract. []
Relevance: While this compound does not share a direct structural motif with 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride, its use in a method for generating pancreatic hormone-producing cells suggests a potential link to diabetes research. [] Given that the target compound's specific biological activity is unknown and it shares structural similarities with other compounds exhibiting hypoglycemic effects, further investigation into its potential role in glucose metabolism and pancreatic cell function is warranted.
Compound Description: This compound is a related substance of ondansetron hydrochloride, a potent and selective serotonin 5-HT3 receptor antagonist used as an antiemetic. [] It was synthesized as a reference standard for quality control purposes during the production of ondansetron hydrochloride. []
Relevance: Both this compound and 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride share the 2-methyl-1H-imidazol-1-yl group. [] While the specific biological activity of the target compound is not provided, the presence of this shared moiety suggests a potential for interaction with serotonin receptors or other targets involved in pathways related to emesis or nausea.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.